N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its presence in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with phenylmethanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide can be compared with other similar compounds such as:
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
These compounds share the quinoline core and sulfonamide group but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)13-22-19-10-9-18(12-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVRHIOLVCYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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